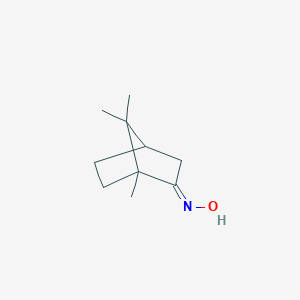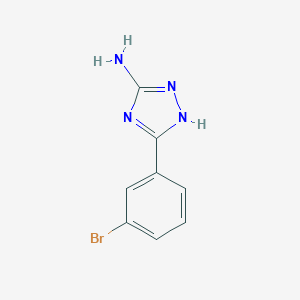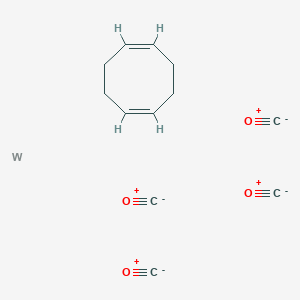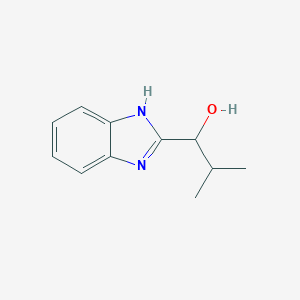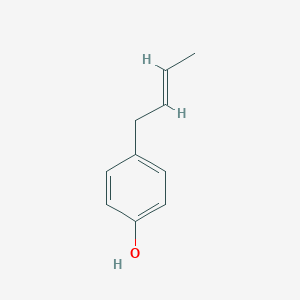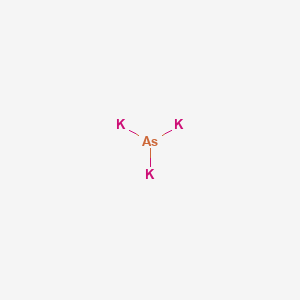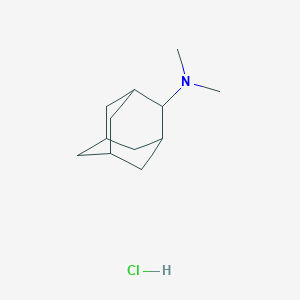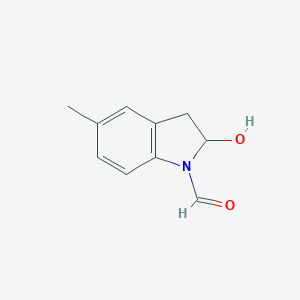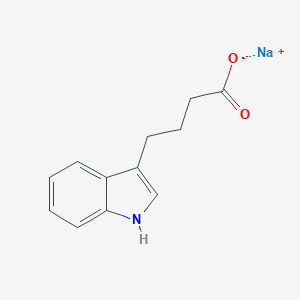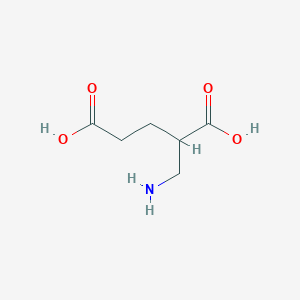
2-(Aminomethyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pentanedioic acid, commonly known as AMPA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter that plays a key role in the central nervous system.
Mécanisme D'action
AMPA acts as an agonist for the AMPA receptor, which is a subtype of glutamate receptor. Activation of the AMPA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that are involved in synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
AMPA has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. AMPA has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
AMPA has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It is also highly selective for the AMPA receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of AMPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of AMPA. One area of research is the development of AMPA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the role of AMPA in synaptic plasticity and memory formation. Additionally, the development of new synthesis methods for AMPA could lead to improved yields and purity, which could facilitate its use in future research.
Méthodes De Synthèse
AMPA can be synthesized by several methods, including the reaction of 2-nitropropane with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 2-oxopentanedioic acid with hydroxylamine, followed by reduction with sodium borohydride. Both methods yield high purity and yield of AMPA.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects on the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPA has also been studied for its potential to enhance cognitive function and improve memory.
Propriétés
Numéro CAS |
13734-58-2 |
|---|---|
Nom du produit |
2-(Aminomethyl)pentanedioic acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(aminomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
Clé InChI |
LFKXMUNHFXEROA-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CN)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(CN)C(=O)O |
Synonymes |
Pentanedioic acid, 2-(aminomethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



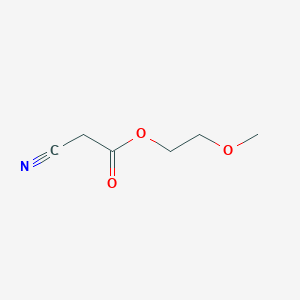
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
